molecular formula C11H8F3N5OS2 B2975783 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 2319874-78-5

1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B2975783
CAS RN: 2319874-78-5
M. Wt: 347.33
InChI Key: LLGHUUZPCPPTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea, also known as TPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TPTU belongs to the class of thiourea derivatives and is widely used in various research fields such as biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to exhibit significant hepatoprotective activity by reducing the levels of liver enzymes such as alanine transaminase and aspartate transaminase.

Advantages and Limitations for Lab Experiments

1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has several advantages as well as limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to use in various experimental setups. However, this compound is relatively unstable and can undergo decomposition under certain conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea. One of the main areas of research is its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research due to its various properties and applications. Its inhibitory activity against various enzymes and proteins makes it a valuable tool for studying various cellular processes. Further research on this compound and its derivatives can lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

There are several methods available for synthesizing 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)aniline with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with thiocyanic acid to obtain this compound in high yields.

Scientific Research Applications

1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its various scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, urease, and xanthine oxidase. Additionally, this compound has been shown to possess significant antimicrobial and antifungal activity.

properties

IUPAC Name

1-(thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(21)18-17-9(20)8-5-22-19-16-8/h1-5H,(H,17,20)(H2,15,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGHUUZPCPPTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CSN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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